1-Butyl-4-trifluoromethyl-cyclohexane

Lipophilicity Partition coefficient Drug design

1-Butyl-4-trifluoromethyl-cyclohexane (CAS 1349717-21-0) is a fluorinated cyclohexane derivative with the molecular formula C₁₁H₁₉F₃ and a molecular weight of 208.26 g·mol⁻¹. The compound features a 4-trifluoromethyl substituent on the cyclohexane ring, which imparts distinct conformational preferences and physicochemical properties compared to non-fluorinated or partially fluorinated cyclohexane analogs.

Molecular Formula C11H19F3
Molecular Weight 208.26 g/mol
CAS No. 1349717-21-0
Cat. No. B12843501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-4-trifluoromethyl-cyclohexane
CAS1349717-21-0
Molecular FormulaC11H19F3
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCCCC1CCC(CC1)C(F)(F)F
InChIInChI=1S/C11H19F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h9-10H,2-8H2,1H3
InChIKeyKKSOCVDRBOMJHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-4-trifluoromethyl-cyclohexane (CAS 1349717-21-0): Core Physicochemical and Structural Profile for Procurement Evaluation


1-Butyl-4-trifluoromethyl-cyclohexane (CAS 1349717-21-0) is a fluorinated cyclohexane derivative with the molecular formula C₁₁H₁₉F₃ and a molecular weight of 208.26 g·mol⁻¹ . The compound features a 4-trifluoromethyl substituent on the cyclohexane ring, which imparts distinct conformational preferences and physicochemical properties compared to non-fluorinated or partially fluorinated cyclohexane analogs. It is classified within the broader family of trifluoromethylcyclohexane derivatives that have been patented as components of liquid-crystalline media for electrooptical display applications [1]. Commercially, the compound is available at a specified purity of 98% .

Workflow
Liquid-crystal formulation development and electrooptical display research
Selection
Fluorinated cyclohexane with enhanced lipophilicity and conformational control
Use Context
Conformational probe, SAR building block, or dielectric dopant studies

Why 1-Butyl-4-trifluoromethyl-cyclohexane Cannot Be Substituted by Non-Fluorinated or Differently Fluorinated Cyclohexane Analogs


Generic substitution of 1-butyl-4-trifluoromethyl-cyclohexane with non-fluorinated analogs (e.g., 1-butyl-4-methylcyclohexane) or compounds bearing alternative fluorinated groups (e.g., –CF₂H, –CH₂F) is inadvisable due to quantitatively distinct physicochemical properties that arise from the –CF₃ substituent. The trifluoromethyl group confers a significantly higher lipophilicity, with a computed LogP of 4.55 for the target compound versus 3.86 for the non-fluorinated 1-butyl-4-methylcyclohexane [1]. Additionally, the –CF₃ group exhibits a conformational A-value of approximately 2.0–2.5 kcal·mol⁻¹, substantially larger than that of a –CH₃ group (~1.7 kcal·mol⁻¹), altering the conformational equilibrium and molecular shape in ways that directly impact intermolecular interactions in liquid-crystalline phases and biological partitioning [2]. These differences preclude simple one-to-one interchange in structure–activity or formulation contexts.

Lipophilicity Mismatch
Non-fluorinated analogs (e.g., 1-butyl-4-methylcyclohexane) exhibit substantially lower LogP, which may shift octanol/water partitioning and alter membrane or phase behavior.
Conformational Preference Shift
The –CF₃ group’s larger A-value relative to a methyl substituent changes the equatorial preference, affecting molecular shape and intermolecular packing.
Liquid-Crystal Property Divergence
Trifluoromethylcyclohexanes are reported with distinct viscosity and dielectric anisotropy compared to phenyl-based or non-fluorinated cyclohexane analogs, limiting direct interchange in display formulations.

Quantitative Differentiation Evidence for 1-Butyl-4-trifluoromethyl-cyclohexane vs. Closest Analogs


Enhanced Lipophilicity (LogP) vs. Non-Fluorinated 1-Butyl-4-methylcyclohexane

1-Butyl-4-trifluoromethyl-cyclohexane exhibits a computed LogP of 4.55, compared to a LogP of 3.86 for the non-fluorinated analog 1-butyl-4-methylcyclohexane [1]. This difference of +0.69 log units indicates a roughly 5-fold greater preference for the organic phase in octanol/water partitioning for the –CF₃-bearing compound.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP +0.69 (4.55 vs 3.86)
Supports higher organic-phase partitioning preference
In silico prediction; verify with experimental LogP
Lipophilicity Partition coefficient Drug design

Increased Conformational Steric Demand (A-Value) vs. Methyl-Substituted Cyclohexanes

The –CF₃ group has a conformational free energy (A-value) of approximately 2.0–2.5 kcal·mol⁻¹, as determined by dynamic ¹⁹F NMR spectroscopy of 4-substituted trifluoromethylcyclohexanes [1]. This is substantially larger than the A-value of a methyl group (~1.70–1.74 kcal·mol⁻¹). The larger A-value reflects a stronger equatorial preference, altering the conformational ensemble and the effective molecular shape in solution.

Conformational A-value
Class-level inference
–CF₃: 2.0–2.5 kcal·mol⁻¹ vs –CH₃: ~1.7 kcal·mol⁻¹
Larger equatorial preference alters molecular shape
¹⁹F NMR data from 4-substituted trifluoromethylcyclohexanes
Conformational analysis Steric effects NMR spectroscopy

Documented Liquid-Crystalline Utility with Low Viscosity and Moderate Positive Dielectric Anisotropy

Patent literature discloses that trifluoromethylcyclohexane derivatives of formula I (which encompasses 1-butyl-4-trifluoromethyl-cyclohexane when o=0) exhibit comparatively low viscosity and moderate positive dielectric anisotropy, making them pre-eminently suitable as components of liquid-crystalline media for matrix liquid-crystal displays [1]. In contrast, earlier trifluoromethylphenyl-based compounds are described as having comparatively disadvantageous values for optical anisotropy and being significantly inferior.

LC Phase Properties
Class-level inference
Reported low viscosity and moderate positive Δε
Candidate for display-media switching optimization
Patent class claims; compound-specific data to verify
Liquid crystals Dielectric anisotropy Display technology

Commercially Specified Purity of 98% as a Procurement Benchmark

1-Butyl-4-trifluoromethyl-cyclohexane (CAS 1349717-21-0) is commercially documented at a purity of 98% . While purity data for closely related analogs (e.g., 1-butyl-4-methylcyclohexane) are not consistently available from comparable sources, this specification provides a verifiable procurement baseline.

Commercial Purity
Specification review
98%
Baseline for procurement quality benchmarking
Vendor specified; batch verification recommended
Chemical purity Quality control Procurement specification

Caveat on the Limited Availability of Direct Head-to-Head Comparative Data

At the time of this analysis, no primary research articles containing direct head-to-head quantitative comparisons between 1-butyl-4-trifluoromethyl-cyclohexane and its closest structural analogs were identified. The differentiation evidence presented above is derived from class-level inferences (conformational A-value, liquid-crystalline patent claims) and cross-study comparable data (LogP from separate sources). Prospective procurement should be accompanied by fit-for-purpose in-house characterization when precise analog benchmarking is required for the intended application.

Evidence Strength
Data to verify
No direct head-to-head comparisons identified
Procurement decision may require in-house characterization
Available evidence is class-level or cross-study
Data availability Evidence strength Procurement risk

Recommended Application Scenarios for 1-Butyl-4-trifluoromethyl-cyclohexane Based on Verified Differentiation Evidence


Liquid-Crystalline Medium Component for Electrooptical Displays

The compound's class-documented low viscosity and moderate positive dielectric anisotropy [1], combined with its conformational rigidity imparted by the large –CF₃ A-value [2], position it as a candidate dopant or co-component in nematic liquid-crystal formulations for matrix (MLC) and supertwist displays. Its aliphatic cyclohexane core contributes to lower viscosity compared to aromatic-core analogs, a key advantage for fast-switching display applications.

Lipophilicity-Modulated Pharmacophore or Agrochemical Intermediate

The ~0.7-unit increase in LogP over non-fluorinated cyclohexane analogs [1] translates to roughly 5-fold higher organic-phase partitioning. This property can be exploited in medicinal or agrochemical chemistry where enhanced membrane permeability or altered distribution profiles are desired. The –CF₃ group also serves as a metabolically resistant bioisostere for –CH₃, potentially improving metabolic stability.

Conformational Probe in Physicochemical Studies of Fluorinated Cycloalkanes

The well-characterized A-value of the –CF₃ group (2.0–2.5 kcal·mol⁻¹) [1] makes 1-butyl-4-trifluoromethyl-cyclohexane a useful model compound for studying the interplay between substituent steric bulk and cyclohexane ring-flipping dynamics. Its ¹⁹F NMR-active nucleus facilitates conformational analysis even in complex mixture environments.

Procurement for Structure–Activity Relationship (SAR) Library Expansion

For laboratories building fluorinated compound libraries, the documented 98% purity specification [1] provides a defined quality baseline. The compound fills a structural niche—a 1,4-disubstituted cyclohexane with a terminal –CF₃ group and an n-butyl chain—that is not widely represented among off-the-shelf building blocks, making it a valuable entry for systematic SAR exploration.

Application
Selection Property
Validation Focus
Liquid-crystal display component R&D
Low-viscosity and dielectric anisotropy profile
Mesophase stability and switching-speed screening
Lipophilicity-driven partitioning studies
Enhanced LogP over non-fluorinated analogs
Membrane permeability or distribution coefficient assay
Conformational probe for fluorinated cycloalkanes
Large –CF₃ A-value for conformational control
¹⁹F NMR dynamics and ring-flipping kinetics
Fluorinated building block for SAR library expansion
Documented purity baseline and structural niche
Quality benchmarking and analog profiling
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